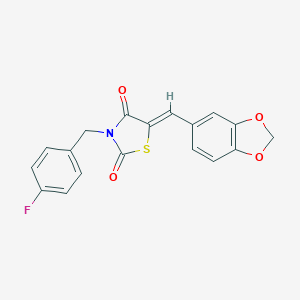
5-(1,3-Benzodioxol-5-ylmethylene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-Benzodioxol-5-ylmethylene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, also known as BF-168, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
5-(1,3-Benzodioxol-5-ylmethylene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione exerts its therapeutic effects through multiple mechanisms. It has been shown to inhibit the activity of several enzymes involved in inflammation and cancer progression. Additionally, this compound has been found to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. Activation of AMPK leads to the inhibition of mTOR signaling, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This compound also exhibits anti-cancer properties by inducing apoptosis and inhibiting cell growth and proliferation. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(1,3-Benzodioxol-5-ylmethylene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. However, this compound has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, this compound has not been extensively studied in humans, and its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several future directions for the study of 5-(1,3-Benzodioxol-5-ylmethylene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. One area of research is the investigation of its potential use in the treatment of Alzheimer's disease. This compound has been shown to have neuroprotective effects and may be able to prevent the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. Another area of research is the development of more efficient synthesis methods for this compound. Finally, the safety and efficacy of this compound in humans need to be further investigated before it can be considered for clinical use.
Métodos De Síntesis
5-(1,3-Benzodioxol-5-ylmethylene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is synthesized through a multi-step process. The first step involves the reaction of 4-fluorobenzylamine with 5-(1,3-Benzodioxol-5-ylmethylene)thiazolidine-2,4-dione in the presence of a catalyst to yield the intermediate product. The intermediate is then subjected to a second reaction with a reducing agent to produce this compound.
Aplicaciones Científicas De Investigación
5-(1,3-Benzodioxol-5-ylmethylene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. In addition, this compound has been shown to have neuroprotective effects and is being investigated for its potential use in the treatment of Alzheimer's disease.
Propiedades
Fórmula molecular |
C18H12FNO4S |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H12FNO4S/c19-13-4-1-11(2-5-13)9-20-17(21)16(25-18(20)22)8-12-3-6-14-15(7-12)24-10-23-14/h1-8H,9-10H2/b16-8- |
Clave InChI |
RIONNFJYBJNWQY-PXNMLYILSA-N |
SMILES isomérico |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide](/img/structure/B302272.png)
![N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide](/img/structure/B302273.png)
![N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenoxy}acetamide](/img/structure/B302277.png)
![N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-4-methoxybenzamide](/img/structure/B302278.png)
![2-[4-(2-benzoylcarbohydrazonoyl)phenoxy]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302281.png)
![2-{4-[2-(5-bromo-2-hydroxybenzoyl)carbohydrazonoyl]phenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302282.png)
![N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-2-hydroxybenzamide](/img/structure/B302283.png)
![N'-{3,5-dichloro-4-[(4-chlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302284.png)
![N'-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302287.png)
![N'-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302288.png)
![N'-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302289.png)
![N'-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302291.png)
![N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302294.png)
![N'-[(E)-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302295.png)